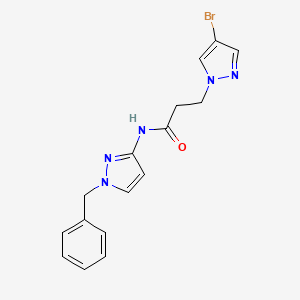![molecular formula C10H10Cl2N2OS B5763921 N-{[(2,3-dichlorophenyl)amino]carbonothioyl}propanamide](/img/structure/B5763921.png)
N-{[(2,3-dichlorophenyl)amino]carbonothioyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(2,3-dichlorophenyl)amino]carbonothioyl}propanamide, commonly known as DCPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCPA is a herbicide that belongs to the family of thiocarbamates and is used to control weeds in agricultural fields. In recent years, DCPA has also been studied for its potential use in scientific research.
Mécanisme D'action
DCPA is believed to exert its antitumor and antiproliferative properties by inhibiting the activity of the enzyme thioredoxin reductase. This enzyme plays a crucial role in maintaining the redox balance in cells, and its inhibition leads to the accumulation of reactive oxygen species, ultimately leading to cell death.
Biochemical and Physiological Effects:
DCPA has been found to have a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce the production of inflammatory cytokines. Additionally, DCPA has been found to have antioxidant properties and has been shown to reduce oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using DCPA in lab experiments is its potent antitumor and antiproliferative properties. Additionally, DCPA is relatively easy to synthesize and is readily available. However, one of the limitations of using DCPA in lab experiments is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the study of DCPA. One potential avenue of research is the development of novel DCPA derivatives with improved antitumor and antimicrobial properties. Additionally, further studies are needed to fully understand the mechanism of action of DCPA and its potential applications in various fields. Finally, more research is needed to fully evaluate the safety and toxicity of DCPA, particularly in the context of its potential use in cancer treatment.
Méthodes De Synthèse
DCPA is synthesized by the reaction of 2,3-dichloroaniline and carbon disulfide in the presence of sodium hydroxide. The resulting product is then treated with propionyl chloride to obtain DCPA.
Applications De Recherche Scientifique
DCPA has been extensively studied for its potential use in scientific research. It has been found to have potent antitumor and antiproliferative properties, making it a potential candidate for cancer treatment. DCPA has also been found to have antimicrobial properties and has been studied for its potential use as a disinfectant. Additionally, DCPA has been found to have potential applications in the field of material science and has been studied for its use in the synthesis of nanoparticles.
Propriétés
IUPAC Name |
N-[(2,3-dichlorophenyl)carbamothioyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2OS/c1-2-8(15)14-10(16)13-7-5-3-4-6(11)9(7)12/h3-5H,2H2,1H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMAKGNOXDVJKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=C(C(=CC=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[4-(4-methyl-1-naphthyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5763885.png)
![2-chloro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5763887.png)
![1-[2-(4-methylphenoxy)ethyl]piperidine](/img/structure/B5763894.png)
![2-{[(2,4-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B5763900.png)
![N-[2-(3-chlorophenyl)ethyl]-3-cyclopentylpropanamide](/img/structure/B5763903.png)
![2-{[3-(2-chlorophenyl)acryloyl]amino}-N-isopropylbenzamide](/img/structure/B5763914.png)

![3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5763941.png)